molecular formula C30H27BrN4O5S B2842253 6-{[2-(4-bromophenyl)-2-oxoethyl]thio}-7-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl][1,3]dioxolo[4,5-g]quinazolin-8(7H)-one CAS No. 688059-77-0

6-{[2-(4-bromophenyl)-2-oxoethyl]thio}-7-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl][1,3]dioxolo[4,5-g]quinazolin-8(7H)-one

Cat. No. B2842253
CAS RN: 688059-77-0
M. Wt: 635.53
InChI Key: BJWVSGYAZHQJDS-UHFFFAOYSA-N
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Description

Synthesis Analysis

This would involve a detailed examination of the methods used to synthesize the compound. It could include the starting materials, the reaction conditions, and the steps involved in the synthesis .


Molecular Structure Analysis

This would involve using techniques such as X-ray crystallography, NMR spectroscopy, or mass spectrometry to determine the structure of the molecule .


Chemical Reactions Analysis

This would involve studying the reactions that the compound undergoes. This could include its reactivity with other compounds, its stability under various conditions, and the products it forms during reactions .


Physical And Chemical Properties Analysis

This would involve studying the physical and chemical properties of the compound. This could include its melting point, boiling point, solubility in various solvents, and its spectral properties .

Scientific Research Applications

H1-Antihistaminic Agents

Researchers have synthesized novel quinazolinone derivatives, including those with structural similarities to the specified compound, demonstrating significant in vivo H1-antihistaminic activity. These compounds have shown to protect animals from histamine-induced bronchospasm, with some derivatives offering minimal sedation compared to standard antihistamines. This suggests potential for these compounds to serve as a new class of H1-antihistaminic agents (Alagarsamy & Parthiban, 2013), (Alagarsamy & Parthiban, 2014).

Antimicrobial Applications

Quinazoline-based compounds have been explored for their antimicrobial potential. A study synthesized a series of quinazoline-based hybrids and evaluated their efficacy against several bacteria and fungi. Some analogs displayed significant microbial inhibition, highlighting their potential as antimicrobial agents (Shah, Lakum, & Chikhalia, 2015).

Antiviral Activities

Quinazolin-4(3H)-ones derivatives have been synthesized and assessed for their antiviral activities against a range of viruses, including influenza and severe acute respiratory syndrome corona viruses. Some compounds exhibited notable inhibitory concentrations, underscoring their potential as antiviral agents (Selvam, Vijayalakshimi, Smee, Gowen, Julander, Day, & Barnard, 2007).

Anticonvulsant Activity

Studies have also investigated the anticonvulsant activities of quinazoline derivatives. Certain synthesized compounds demonstrated significant oral activity against seizures induced in mice models, suggesting their potential use as anticonvulsant agents (Zhang, Jin, Wang, Li, Guan, & Quan, 2015).

Anticancer Properties

Quinazoline derivatives have been synthesized and evaluated for their cytotoxicity against various cancer cell lines, including human breast adenocarcinoma and cervical cancer cells. Some compounds showed significant cytotoxicity, indicating their potential as anticancer agents (Mphahlele, Gildenhuys, & Parbhoo, 2017).

Mechanism of Action

If the compound is a drug or a biologically active molecule, the mechanism of action would involve studying how it interacts with biological systems. This could include its binding to receptors, its effect on biochemical pathways, and its overall effect on the organism .

Safety and Hazards

This would involve studying the safety and hazards associated with the compound. This could include its toxicity, its potential for causing an allergic reaction, and precautions that need to be taken while handling it .

Future Directions

This would involve speculating on future research directions. This could include potential applications of the compound, further studies needed to fully understand its properties, and possible modifications that could be made to improve its properties .

properties

IUPAC Name

6-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-7-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-[1,3]dioxolo[4,5-g]quinazolin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H27BrN4O5S/c31-21-8-6-20(7-9-21)25(36)18-41-30-32-24-17-27-26(39-19-40-27)16-23(24)29(38)35(30)11-10-28(37)34-14-12-33(13-15-34)22-4-2-1-3-5-22/h1-9,16-17H,10-15,18-19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJWVSGYAZHQJDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)CCN3C(=O)C4=CC5=C(C=C4N=C3SCC(=O)C6=CC=C(C=C6)Br)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H27BrN4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

635.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-7-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one

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